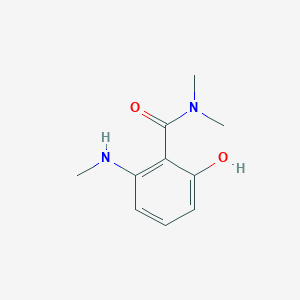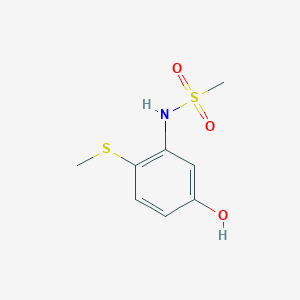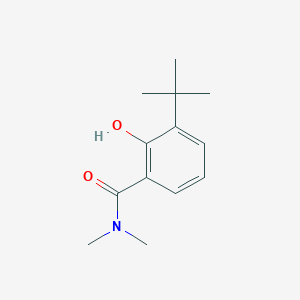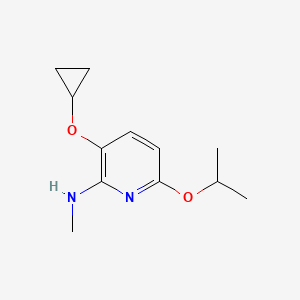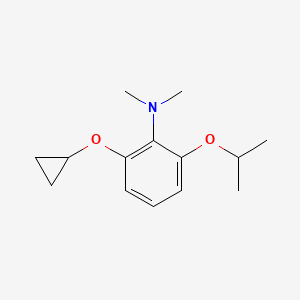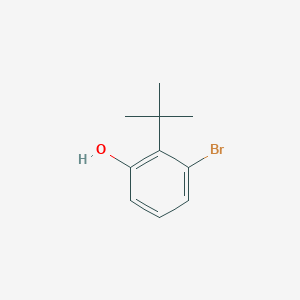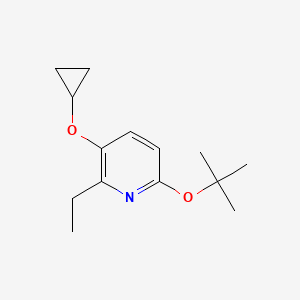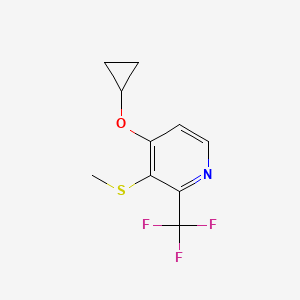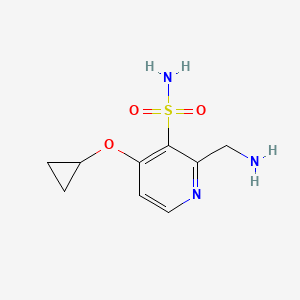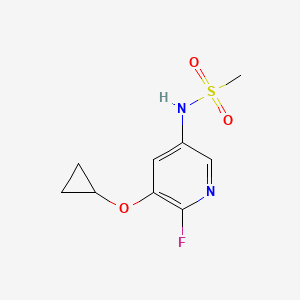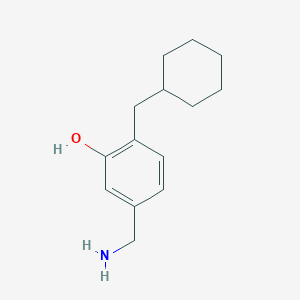
5-(Aminomethyl)-2-(cyclohexylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-2-(cyclohexylmethyl)phenol is an organic compound that features both an aminomethyl group and a cyclohexylmethyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-(cyclohexylmethyl)phenol can be achieved through several methods. One common approach involves the reductive amination of phenol derivatives. For instance, phenol can undergo reductive amination with ammonia or amines in the presence of nickel catalysts to form cyclohexylamines . This method is efficient and does not require rare or expensive noble metals.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of formylation reactions. Formylation of phenol derivatives using formamidine acetate and acetic anhydride is a general-purpose transformation that does not require high temperatures or strong acids or bases . This method allows for the production of mono-, di-, and tri-formylated products depending on the substrate and conditions used.
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-2-(cyclohexylmethyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones
Reduction: Primary amines
Substitution: Halogenated or nitrated phenol derivatives
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-2-(cyclohexylmethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-2-(cyclohexylmethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with enzymes or receptors, while the aminomethyl group can participate in nucleophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Aminomethyl)-2-(cyclohexylmethyl)phenol
- 5-(Aminomethyl)-2-(cyclohexylmethyl)aniline
- 5-(Aminomethyl)-2-(cyclohexylmethyl)benzene
Uniqueness
5-(Aminomethyl)-2-(cyclohexylmethyl)phenol is unique due to the presence of both an aminomethyl group and a cyclohexylmethyl group on the phenol ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
1243460-98-1 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
5-(aminomethyl)-2-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C14H21NO/c15-10-12-6-7-13(14(16)9-12)8-11-4-2-1-3-5-11/h6-7,9,11,16H,1-5,8,10,15H2 |
Clave InChI |
YPPGRMSHQMCPON-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC2=C(C=C(C=C2)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



